## Reasons for Larazotide acetate phase 3 trial

discontinuation.

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Larazotide Acetate Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Larazotide acetate and similar compounds for the treatment of celiac disease.

### Frequently Asked Questions (FAQs)

Q1: Why was the Phase 3 clinical trial for Larazotide acetate (CedLara) discontinued?

A1: The Phase 3 CedLara trial for Larazotide acetate was discontinued by 9 Meters Biopharma, Inc. following an interim analysis.[1][2] An independent statistician concluded that the number of patients needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to feasibly continue the trial.[1][3][4] Essentially, the interim results did not show a sufficient treatment effect to meet the study's primary endpoint with the planned sample size.[2]

Q2: What was the primary endpoint of the Phase 3 CedLara trial?

A2: The primary endpoint of the study was the mean change from baseline in the Celiac Disease Patient-Reported Outcome (CeD PRO) abdominal domain score over a 12-week



period.[2] This was intended to measure the severity of gastrointestinal symptoms in patients with celiac disease who were already on a gluten-free diet.[5]

Q3: Were there any promising results from earlier phase trials for Larazotide acetate?

A3: Yes, a prior Phase 2b clinical trial involving 342 adult celiac disease patients on a gluten-free diet for at least 12 months indicated that a 0.5 mg dose of Larazotide acetate significantly reduced symptoms compared to a placebo.[6] However, higher doses of 1 mg and 2 mg did not show a statistically significant difference from the placebo.[6] Another Phase 2b study from 2014 also showed a 26% decrease in symptomatic days at the lowest dose but no significant difference at two higher doses.[7] These earlier, more promising results at a specific dose did not translate to the Phase 3 trial's interim findings.[2]

Q4: What is the mechanism of action for Larazotide acetate?

A4: Larazotide acetate is a synthetic peptide that acts as a tight junction regulator.[8][9] In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, a protein that loosens the tight junctions between intestinal epithelial cells.[8][9] This increased intestinal permeability allows gluten fragments to pass into the lamina propria, triggering an inflammatory immune response.[6][10] Larazotide acetate works by blocking the zonulin receptors, thereby preventing the disassembly of tight junctions and reducing intestinal permeability.[8][9]

## Troubleshooting Guide for Celiac Disease Clinical Trials

Issue: Lack of Efficacy in Late-Stage Clinical Trials Despite Promising Phase 2 Results.

Possible Causes and Solutions:

- Dose Selection: As seen with Larazotide acetate, the dose-response relationship can be complex and non-linear. A lower dose in Phase 2 showed efficacy while higher doses did not.
   [6] The Phase 3 trial tested 0.25mg and 0.5mg doses.[2] It is crucial to have a thorough dose-ranging study in Phase 2 to identify the optimal dose for Phase 3.
- Patient Population Heterogeneity: Celiac disease presentation and severity can vary significantly among patients. Future trials could benefit from stricter inclusion criteria or



stratification based on biomarkers to identify patient subgroups most likely to respond to the treatment.

- Placebo Effect: A significant placebo effect is often observed in clinical trials for gastrointestinal disorders.[6] To mitigate this, a placebo run-in period can help identify and exclude placebo responders before randomization. The CedLara trial did include a 4-week placebo run-in.[6]
- Endpoint Selection: The choice of primary endpoint is critical. While patient-reported
  outcomes like the CeD PRO are important, they can be subjective.[2] Correlating PROs with
  objective biomarkers of intestinal permeability or inflammation could strengthen the evidence
  of a drug's effect.

#### **Data Presentation**

Table 1: Summary of Larazotide Acetate Phase 2b Clinical Trial Results (0.5mg Dose vs. Placebo)

| Endpoint                                                                                            | Result                                             | p-value                         |
|-----------------------------------------------------------------------------------------------------|----------------------------------------------------|---------------------------------|
| Average on-treatment CeD-<br>GSRS score                                                             | Fewer symptoms with<br>Larazotide acetate          | 0.022 (ANCOVA), 0.005<br>(MMRM) |
| Celiac Disease Patient Reported Outcome Symptomatic Days                                            | 26% decrease                                       | 0.017                           |
| Improved Symptom Days                                                                               | 31% increase                                       | 0.034                           |
| ≥50% reduction from baseline<br>of weekly average Abdominal<br>Pain Score for ≥6 out of 12<br>weeks | Achieved in more patients on<br>Larazotide acetate | 0.022                           |
| Non-GI symptoms of headache and tiredness                                                           | Decrease                                           | 0.010                           |

Source: Randomized Controlled Trial of Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet.[6]



#### **Experimental Protocols**

Phase 3 CedLara Study (Abbreviated Methodology)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]
- Participants: 525 adult patients with a confirmed diagnosis of celiac disease who were on a gluten-free diet for at least 6 months and continued to experience gastrointestinal symptoms.
   [2][5]
- Treatment Arms: Participants were equally randomized to one of three arms:
  - Larazotide acetate 0.25 mg
  - Larazotide acetate 0.5 mg
  - Placebo[2]
- Dosing Regimen: The study drug or placebo was administered three times daily.[7]
- Study Duration: The trial consisted of a 12-week double-blind treatment phase followed by a 12-week continued safety phase.
- Primary Endpoint Assessment: The primary endpoint was the mean change from baseline for celiac symptom severity based on the CeD PRO abdominal domain score over the initial 12 weeks.[2]

#### **Visualizations**





Click to download full resolution via product page

Caption: Larazotide acetate signaling pathway in celiac disease.





Click to download full resolution via product page

Caption: Logical workflow of the discontinued CedLara Phase 3 trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. beyondceliac.org [beyondceliac.org]
- 2. biospace.com [biospace.com]
- 3. celiac.org [celiac.org]
- 4. Once Promising Celiac Drug Larazotide Looks Doomed After Disappointing Phase 3 Trial -Celiac.com [celiac.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondceliac.org [beyondceliac.org]
- 8. Larazotide Wikipedia [en.wikipedia.org]
- 9. yuniquemedical.com [yuniquemedical.com]
- 10. Larazotide acetate: a pharmacological peptide approach to tight junction regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reasons for Larazotide acetate phase 3 trial discontinuation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498444#reasons-for-larazotide-acetate-phase-3trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com